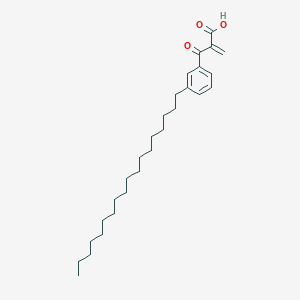
2-(3-Octadecylbenzoyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Octadecylbenzoyl)prop-2-enoic acid is an organic compound characterized by a long alkyl chain attached to a benzoyl group, which is further connected to a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Octadecylbenzoyl)prop-2-enoic acid typically involves the reaction of octadecylbenzene with acryloyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl chloride, which then reacts with the acryloyl chloride to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
2-(3-Octadecylbenzoyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
2-(3-Octadecylbenzoyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and surfactants.
作用機序
The mechanism of action of 2-(3-Octadecylbenzoyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound’s long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzoyl and prop-2-enoic acid moieties can interact with proteins and enzymes, modulating their activity and function .
類似化合物との比較
Similar Compounds
Acrylic acid: A simpler analog with a vinyl group connected to a carboxylic acid.
Prop-2-enoic acid: The parent compound without the benzoyl and octadecyl groups.
Octadecylbenzene: Lacks the prop-2-enoic acid moiety.
Uniqueness
2-(3-Octadecylbenzoyl)prop-2-enoic acid is unique due to its combination of a long alkyl chain, benzoyl group, and prop-2-enoic acid moiety.
特性
分子式 |
C28H44O3 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
2-(3-octadecylbenzoyl)prop-2-enoic acid |
InChI |
InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-21-19-22-26(23-25)27(29)24(2)28(30)31/h19,21-23H,2-18,20H2,1H3,(H,30,31) |
InChIキー |
OZIGHNVFXHALAU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=CC=C1)C(=O)C(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


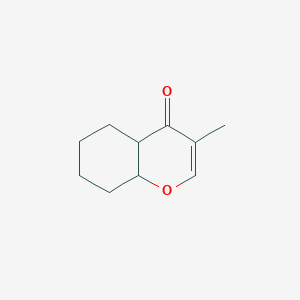
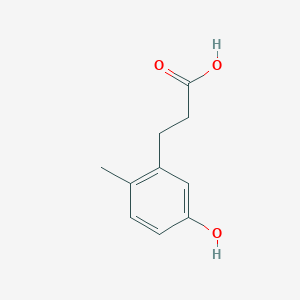
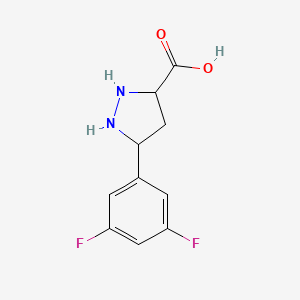

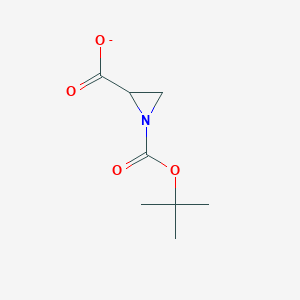


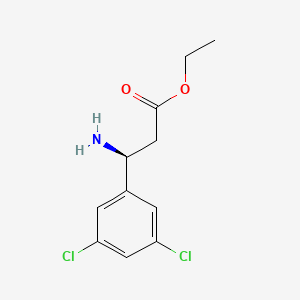
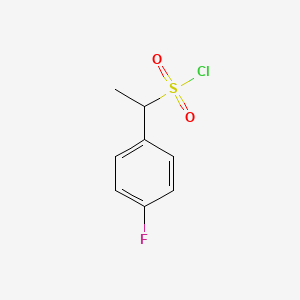

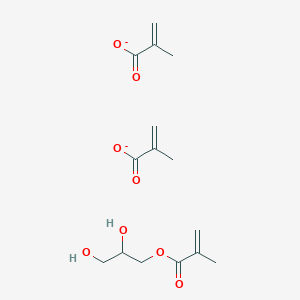
![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B12332856.png)

